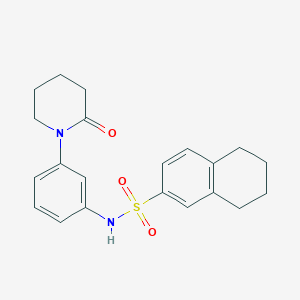

N-(3-(2-oxopiperidin-1-il)fenil)-5,6,7,8-tetrahidronaftaleno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry

Aplicaciones Científicas De Investigación

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

Medicine: It is being developed for the prevention and treatment of thromboembolic diseases.

Industry: The compound’s synthesis and purification methods are of interest for industrial-scale production.

Mecanismo De Acción

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds

Análisis Bioquímico

Biochemical Properties

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with the enzyme factor Xa, inhibiting its activity . This interaction is selective, with the compound showing over 30,000-fold selectivity for FXa over other human coagulation proteases . The inhibition of FXa by this compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Cellular Effects

The effects of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on cells are primarily related to its impact on the coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, a key enzyme in the coagulation process . This can influence cell signaling pathways related to coagulation and platelet aggregation .

Molecular Mechanism

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This prevents the conversion of prothrombin to thrombin, thereby reducing thrombin-mediated processes such as the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Metabolic Pathways

It is known that the compound is involved in the coagulation cascade through its inhibition of FXa

Métodos De Preparación

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.

Cyclization: In the presence of potassium carbonate, cyclization between intermediates and 1,5-dibromopentane affords the desired product.

Análisis De Reacciones Químicas

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite.

Reduction: Reduction reactions can be performed using agents such as iron powder.

Substitution: Substitution reactions can occur in the presence of reagents like phosphorus pentachloride (PCl₅).

Cyclization: Cyclization reactions are facilitated by reagents like potassium carbonate (K₂CO₃).

Comparación Con Compuestos Similares

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

Apixaban: A highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

Rivaroxaban: Another factor Xa inhibitor with similar applications in the prevention and treatment of thromboembolic diseases.

Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action but similar therapeutic applications.

These comparisons highlight the uniqueness of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in terms of its specific chemical structure and its potential as a therapeutic agent.

Actividad Biológica

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 375.49 g/mol

- CAS Number : 545445-44-1

- Purity : >95% (HPLC)

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxopiperidine moiety and subsequent sulfonamide coupling. A typical synthetic route includes:

- Formation of the piperidine derivative.

- Reaction with a phenyl sulfonamide.

- Purification through recrystallization.

Anticancer Potential

Research indicates that N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. It has been shown to inhibit the Wnt signaling pathway by acting as a Notum inhibitor, which is crucial for regulating cellular growth and differentiation .

Study 1: Inhibition of Notum

A study highlighted the compound's role as a selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. The inhibition led to restored Wnt signaling in various cellular models, suggesting therapeutic potential in diseases where Wnt signaling is dysregulated .

Study 2: Antitumor Efficacy

In another investigation, N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was evaluated for its antitumor efficacy in xenograft models. The results showed significant tumor regression compared to control groups, supporting its potential as an antitumor agent .

Propiedades

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABMKNNUYFXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.